molecular formula C13H21O5P B1673577 Fospropofol CAS No. 258516-89-1

Fospropofol

货号: B1673577
CAS 编号: 258516-89-1
分子量: 288.28 g/mol
InChI 键: QVNNONOFASOXQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

磷丙泊酚是通过一系列化学反应合成的,这些反应涉及丙泊酚的磷酸化。 制备方法包括丙泊酚与氧氯化磷在碱存在下的反应,然后水解生成磷丙泊酚二钠 . 工业生产方法侧重于优化产率和最小化环境影响。

科学研究应用

Pharmacological Background

Fospropofol (this compound disodium) is hydrolyzed in the body by alkaline phosphatase to release propofol. This conversion allows for various administration routes, including intravenous and potentially oral, enabling broader clinical applications. The pharmacokinetics of this compound suggest that it can provide effective sedation with a rapid onset and recovery time, making it suitable for outpatient procedures.

Sedation in Procedural Settings

This compound has been effectively utilized for sedation during various medical procedures:

  • Colonoscopy and Bronchoscopy : Studies have demonstrated that this compound provides safe and effective sedation during these procedures, achieving high patient satisfaction and rapid recovery times. In one study, doses of 6.5 to 8 mg/kg were well tolerated, offering an alternative to midazolam for intravenous moderate sedation .
  • Dental Surgery : Administered by anesthesiologists, this compound has shown promise as a safe option for sedation during minor oral surgeries .
  • Intensive Care Unit Sedation : this compound has been evaluated for its effectiveness in providing short-term induction and maintenance of sedation in ICU patients. Its pharmacokinetic profile allows for flexibility in dosing regimens .

General Anesthesia

This compound's unique properties have led to its exploration in general anesthesia applications:

  • Coronary Artery Bypass Graft Surgery : Research indicates that this compound can be used as an anesthetic agent during complex surgical procedures like coronary artery bypass grafting .

Pain Management and Neuropathic Conditions

This compound may extend beyond sedation into pain management:

  • Neuropathic Pain : Animal studies have shown that this compound can alleviate thermal hyperalgesia in models of neuropathic pain, suggesting potential applications in pain management therapies .

Pharmacokinetics and Bioavailability

This compound's bioavailability varies significantly based on administration route:

  • Intravenous Administration : Provides rapid onset with high bioavailability.
  • Oral Administration : Studies indicate that bioavailability can reach approximately 20-70% depending on the dosage and route, with intraduodenal administration achieving near 100% bioavailability in animal studies .

Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound:

  • A study involving elderly patients undergoing flexible bronchoscopy found that this compound provided effective sedation comparable to younger cohorts, highlighting its applicability across age groups .
  • Another pilot study investigated different doses of this compound for general anesthesia induction, providing insights into optimal dosing strategies for various patient populations .

Comparative Analysis with Propofol

FeatureThis compoundPropofol
SolubilityWater-solublePoor aqueous solubility
Pain on InjectionMinimalSignificant
Bioavailability (IV)HighHigh
Bioavailability (Oral)Moderate (20-70%)Not applicable
Recovery TimeRapidRapid

作用机制

磷丙泊酚是一种前药,被内皮碱性磷酸酶代谢成丙泊酚。 然后,丙泊酚穿过血脑屏障并与 γ-氨基丁酸型 A (GABA-A) 受体结合,充当激动剂。 这种结合增加了氯离子电导,抑制突触后神经元中新的动作电位的产生 .

生物活性

Fospropofol is a novel water-soluble prodrug of propofol, primarily used as a sedative-hypnotic agent for monitored anesthesia care (MAC) in adults. Its pharmacological effects are mediated through the conversion to propofol via enzymatic hydrolysis, predominantly by endothelial alkaline phosphatase. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy, and safety profiles, supported by data tables and relevant case studies.

This compound acts as a prodrug that is converted into propofol, which then exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor. This interaction enhances chloride ion conductance across neuronal membranes, leading to hyperpolarization and inhibition of neuronal excitability. The pharmacological activity is characterized by:

  • Conversion : Hydrolysis of this compound to propofol.
  • Target Receptors : GABA-A receptors, specifically subunits beta-2 and beta-3 .
  • Effects : Sedation and anxiolysis with minimal cardiovascular and respiratory depression compared to traditional propofol .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its efficacy and safety in clinical settings. Key parameters include:

ParameterValue
Cmax 78.7 μg/mL
Tmax 4 minutes
Volume of Distribution 0.33 ± 0.069 L/kg
Protein Binding ~98% (primarily albumin)
Half-life 0.9 hours
Elimination Route Hepatic metabolism

This compound exhibits a rapid onset of action with adequate sedation achieved within approximately 7 minutes post-administration .

Efficacy Studies

Clinical studies have established the efficacy of this compound compared to propofol. A randomized controlled trial assessed the success rate in achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1 within 5 minutes post-administration:

  • This compound Group : 97.5% success rate.
  • Propofol Group : 100% success rate.

These results indicate that this compound is non-inferior to propofol in terms of efficacy for sedation .

Safety Profile

This compound has been shown to have a favorable safety profile with common adverse effects including:

  • Dizziness
  • Hypotension
  • Respiratory depression (less pronounced than with propofol)

The incidence of injection site pain is significantly lower with this compound compared to propofol due to its water-soluble nature .

Case Studies

Several case studies highlight the successful application of this compound in various clinical scenarios:

  • Moderate Sedation for Endoscopic Procedures :
    • In a study involving patients undergoing flexible sigmoidoscopy, this compound provided effective sedation with minimal adverse events, demonstrating its utility in outpatient settings .
  • Sedation for Dental Procedures :
    • A case series reported that this compound effectively induced sedation in pediatric patients undergoing dental procedures without significant complications .

属性

IUPAC Name

[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNNONOFASOXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870295
Record name Fospropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fospropofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

After in-vivo conversion of fospropofol into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier, binds to GABA-A receptors and acts as an agonist. By binding to GABA-A receptor, it will cause an increase in chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron.
Record name Fospropofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

258516-89-1, 258516-87-9
Record name Fospropofol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258516-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fospropofol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fospropofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fospropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSPROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ257RZP7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fospropofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fospropofol
Reactant of Route 2
Fospropofol
Reactant of Route 3
Fospropofol
Reactant of Route 4
Fospropofol
Reactant of Route 5
Fospropofol
Reactant of Route 6
Fospropofol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。